molecular formula C8H11NS3 B14581827 Propyl thiophen-2-ylcarbamodithioate CAS No. 61528-60-7

Propyl thiophen-2-ylcarbamodithioate

Cat. No.: B14581827
CAS No.: 61528-60-7
M. Wt: 217.4 g/mol
InChI Key: PRSSPVWOBOURRR-UHFFFAOYSA-N
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Description

Propyl thiophen-2-ylcarbamodithioate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propyl thiophen-2-ylcarbamodithioate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Industrial production may also involve optimization of reaction conditions to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl thiophen-2-ylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of propyl thiophen-2-ylcarbamodithioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propyl thiophen-2-ylcarbamodithioate include other thiophene derivatives such as:

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Aminothiophene
  • 3-Aminothiophene

Uniqueness

This compound is unique due to its specific structure, which includes a propyl group and a carbamodithioate moiety. This structure imparts unique chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

61528-60-7

Molecular Formula

C8H11NS3

Molecular Weight

217.4 g/mol

IUPAC Name

propyl N-thiophen-2-ylcarbamodithioate

InChI

InChI=1S/C8H11NS3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10)

InChI Key

PRSSPVWOBOURRR-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)NC1=CC=CS1

Origin of Product

United States

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